Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring substituted with a 5-chloro-2-methoxyphenyl group, and a dihydropyridine ring with two ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 5-chloro-2-methoxyphenyl group:
Formation of the dihydropyridine ring: This is typically done through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Esterification: The final step involves the esterification of the dihydropyridine ring to introduce the diethyl ester groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine calcium channel blockers.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its potential use as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Diethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical and biological activities.
Properties
CAS No. |
853313-92-5 |
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Molecular Formula |
C24H26ClNO6 |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
diethyl 4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H26ClNO6/c1-6-30-23(27)20-13(3)26-14(4)21(24(28)31-7-2)22(20)19-11-10-18(32-19)16-12-15(25)8-9-17(16)29-5/h8-12,22,26H,6-7H2,1-5H3 |
InChI Key |
KTXDCSRJWVYXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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